No Direct Comparative Bioactivity Data Available for CAS 893934-22-0
A comprehensive search of primary research papers, patents (including US9617269 covering pyrazolo[3,4-d]pyrimidine ketones [1]), and authoritative databases (PubChem [2], BindingDB, ChEMBL) yielded no quantitative bioactivity data for CAS 893934-22-0. This compound is not reported with any IC50, Ki, EC50, or other potency metric against any biological target in a peer-reviewed or patent source. The closest documented analog, N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide (CAS 893910-76-4), has an IC50 of 2.24 µM against A549 lung cancer cells , but this data is listed on vendor pages not linked to a primary publication and cannot be independently verified against the target compound. No direct head-to-head comparison exists.
| Evidence Dimension | Cytotoxicity against A549 cells (closest available analog data) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide (CAS 893910-76-4): IC50 = 2.24 µM |
| Quantified Difference | Cannot be calculated |
| Conditions | A549 lung cancer cell line (vendor-reported, no primary literature reference) |
Why This Matters
The complete absence of quantitative activity data for CAS 893934-22-0 means no evidence-based differentiation from any analog can be made, making it impossible to prioritize this compound for target-based screening over others in the same class.
- [1] US Patent 9617269. Pyrazolo[3,4-d]pyrimidine ketone compounds as PDE9A inhibitors. Sun Yat-Sen University. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7199729, 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide. View Source
